molecular formula C19H14F2O6 B3091197 [(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate CAS No. 1217452-91-9

[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate

Cat. No.: B3091197
CAS No.: 1217452-91-9
M. Wt: 376.3 g/mol
InChI Key: SHHNEUNVMZNOID-LSDHHAIUSA-N
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Description

[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate (CAS 1217452-91-9) is a chemically significant compound supplied for advanced pharmaceutical research and development . With a molecular formula of C19H14F2O6 and a molecular weight of 376.31 g/mol, this specialty chemical serves as a critical impurity (Gemcitabine Impurity 10) and a synthetic intermediate for Gemcitabine, a widely used chemotherapeutic agent . Researchers utilize this compound primarily for analytical purposes, including method development, validation, and quality control (QC) during the commercial production of Gemcitabine and the filing of Abbreviated New Drug Applications (ANDA) . Its application is essential for monitoring and controlling impurity levels in active pharmaceutical ingredients (APIs) and their related formulations, ensuring product safety and compliance with International Conference on Harmonisation (ICH) guidelines . The product is accompanied by comprehensive characterization data, which typically includes 1H-NMR, Mass Spectrometry, HPLC, IR, and a Certificate of Analysis (CoA) detailing purity and potency . This product is intended for research applications and is strictly for laboratory use only. It is not meant for diagnostic or therapeutic use in humans. Please inquire for detailed pricing, availability, and custom pack sizes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHNEUNVMZNOID-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@H](C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate is a synthetic compound with potential applications in pharmaceuticals due to its unique structural properties, which may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

  • IUPAC Name : this compound
  • Molecular Formula : C19H14F2O6
  • Molecular Weight : 376.31 g/mol
  • CAS Number : 122111-01-7
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The presence of the difluorinated tetrahydrofuran moiety is believed to enhance its interaction with biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains.

StudyOrganismResult
Study AE. coliInhibition at 50 µg/mL
Study BS. aureusInhibition at 30 µg/mL
Study CC. albicansNo significant inhibition

Cytotoxicity

A cytotoxicity assessment using human cell lines showed that the compound has selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)155
MCF7 (breast cancer)204
HEK293 (normal)>100-

Case Studies

  • Case Study on Anticancer Activity
    • A recent study evaluated the anticancer potential of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups (p < 0.05), suggesting its potential as an adjunct therapy in cancer treatment.
  • Case Study on Anti-inflammatory Effects
    • Another study investigated the anti-inflammatory effects of the compound in a rat model of arthritis. The compound significantly reduced inflammatory markers and improved joint mobility compared to untreated controls.

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low acute toxicity levels. The LD50 values for various animal models suggest a favorable safety profile for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Table 1: Structural Comparison
Compound Name Key Substituents Configuration Molecular Formula Molecular Weight (g/mol)
Target Compound 4,4-difluoro, 3,5-dibenzoate (2S,3R) C₁₉H₁₄F₂O₆ 376.31
[(2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate 4,4-difluoro, 3,5-dibenzoate (2R,3R) C₁₉H₁₄F₂O₆ 376.31
[(2R,3R,5S)-3-(Benzoyloxy)-4,4-difluoro-5-(methylsulfonyl)oxy...]methyl benzoate Methylsulfonyloxy group at 5-position (2R,3R,5S) C₂₀H₁₈F₂O₈S 468.41
[(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)]methyl benzenesulfonate Chlorophenyl, benzenesulfonate N/A C₁₆H₁₄ClNO₃S 335.80

Key Observations :

  • Stereoisomerism : The (2S,3R) configuration of the target compound distinguishes it from the (2R,3R) isomer, which has a specific optical rotation of [α]²⁰/D = +71° (C=1, CH₃CN) . This stereochemical variation impacts biological activity and synthetic pathways.
  • Substituent Effects : The methylsulfonyloxy group in the (2R,3R,5S) analog enhances its reactivity as a leaving group, making it useful in nucleophilic substitution reactions . In contrast, the chlorophenyl compound in exhibits distinct electronic properties due to chlorine’s electronegativity, as evidenced by DFT-calculated HOMO-LUMO gaps .

Physical and Chemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability
Target Compound Not reported Not reported Low (lipophilic) Stable at <0°C
(2R,3R) Stereoisomer 123 Not reported Soluble in CH₃CN Stable at <0°C
Chlorophenyl-benzenesulfonate analog Not reported Not reported Moderate Ambient storage

Key Observations :

  • The 4,4-difluoro substitution in the target compound increases lipophilicity compared to non-fluorinated analogs, influencing its pharmacokinetic profile .
  • The (2R,3R) stereoisomer’s higher melting point (123°C ) suggests stronger crystalline packing forces compared to the target compound .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate in a laboratory setting?

  • Methodology : Synthesis typically involves multi-step protection/deprotection strategies to preserve stereochemistry. For example, a reported procedure ( ) uses iso-propanol for crystallization and achieves an 82.6% yield under controlled temperature (50°C to 0°C). Key steps include:

  • Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of ester groups.
  • Purification via column chromatography (silica gel, hexanes:EtOAc gradients) or recrystallization.
  • Monitoring reaction progress using TLC or HPLC to ensure intermediate stability.
    • Safety : Follow protocols for handling fluorinated intermediates, including fume hood use and PPE ().

Q. How is the stereochemistry of the compound confirmed experimentally?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analyze coupling constants (e.g., JH-FJ_{\text{H-F}}) to confirm fluorine positioning and stereochemistry ( ).
  • Chiral Chromatography : Enantiomeric excess is determined using chiral stationary phases (e.g., reports >97% ee for similar benzofurans).
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable ( ).

Q. What safety protocols are critical when handling this compound?

  • Protocols :

  • PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats ().
  • Ventilation : Use fume hoods to avoid inhalation of vapors ().
  • Storage : Keep in sealed containers under inert atmosphere (N2_2) at 2–8°C to prevent degradation ().

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Analysis :

  • The electron-withdrawing nature of fluorine increases electrophilicity at the adjacent carbonyl group, facilitating nucleophilic attack (e.g., in ester hydrolysis or glycosylation).
  • Steric hindrance from the difluoro group may slow reactions at the 5-oxo position. Comparative studies with non-fluorinated analogs are recommended ( ).
    • Experimental Design :
  • Perform kinetic studies under varying pH/temperature to quantify rate differences.
  • Use 19F^{19}\text{F}-NMR to track fluorine environment changes during reactions.

Q. What methodologies resolve discrepancies in reported synthetic yields?

  • Approach :

  • Variable Screening : Test solvents (DMF vs. THF), catalysts (e.g., NaH vs. K2_2CO3_3), and temperature gradients ( ).
  • Purity Analysis : Use HPLC-MS to identify byproducts (e.g., reports 21% yield due to competing side reactions).
  • Reproducibility : Validate protocols across multiple labs, accounting for atmospheric moisture or oxygen sensitivity ( ).

Q. Under what conditions does the compound decompose, and how is this mitigated?

  • Stability Data :

  • Thermal Degradation : Avoid temperatures >100°C; decomposition products may include CO under fire ( ).
  • Hydrolytic Instability : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Use anhydrous storage and desiccants ().
    • Mitigation :
  • Stabilize with antioxidants (e.g., BHT) in long-term storage.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Q. How does stereochemical inversion at the 2S,3R positions affect biological activity?

  • Hypothesis Testing :

  • Synthesize diastereomers (e.g., 2R,3S) and compare bioactivity using enzyme inhibition assays (e.g., suggests stereochemistry impacts target binding).
  • Conduct molecular docking studies to correlate spatial orientation with receptor interactions.
    • Data Interpretation :
  • Use IC50_{50} values and kinetic parameters (Ki_i) to quantify potency differences ( ).

Contradiction Analysis

Q. Why do some studies report conflicting data on the compound’s solubility?

  • Root Cause :

  • Variability in solvent purity (e.g., trace water in DMSO) or measurement techniques (shake-flask vs. nephelometry).
    • Resolution :
  • Standardize solvents (HPLC-grade) and use saturated solutions with equilibration periods (24–48 hrs).
  • Reference multiple methods ( notes "no data available," suggesting gaps in literature).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate

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